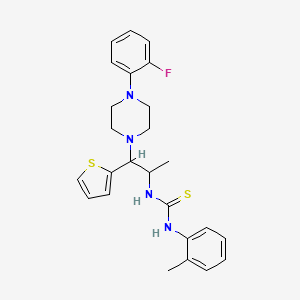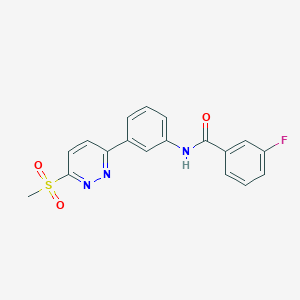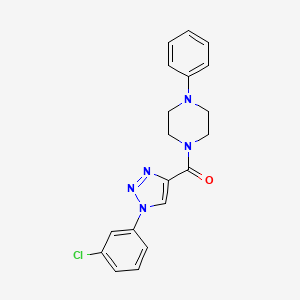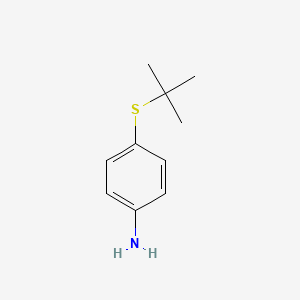![molecular formula C19H19N3O4 B2434230 1-(benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea CAS No. 2034256-61-4](/img/structure/B2434230.png)
1-(benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea, also known as BDIU, is a synthetic compound that has been widely studied in the field of medicinal chemistry. This compound is of particular interest due to its potential as a therapeutic agent for various diseases, including cancer and diabetes. In
Scientific Research Applications
Synthesis and Chemical Properties
Facile Synthesis of Hydroxamic Acids and Ureas
Utilizing reagents like Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate for the Lossen rearrangement has been applied in the synthesis of ureas, demonstrating good yields and compatibility with various protecting groups. This process is environmentally friendly and cost-effective (Kishore Thalluri et al., 2014).
Inhibitory Activity and Optimization of Pharmacophoric Moieties
The design and synthesis of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas as acetylcholinesterase inhibitors illustrate the optimization of spacer length and conformational flexibility, crucial for high inhibitory activities (J. Vidaluc et al., 1995).
Antioxidant Activity
The preparation of compounds involving the condensation of urea with other chemical entities has been explored for their antioxidant activities. Such syntheses have led to derivatives that exhibit significant scavenging ability and antioxidant activities (S. George et al., 2010).
Biochemical Applications
5-Lipoxygenase Inhibitory Activities
Synthesis of benzofuran hydroxyamic acids as analogs of hydroxamates, evaluated for their 5-lipoxygenase inhibitory activity, underscores the therapeutic potential of such compounds in biomedical research (K. Ohemeng et al., 1994).
Nucleoside Analogue Synthesis and Evaluation
The creation of acyclic nucleosides, such as those from 5-benzyluracil derivatives, highlights the exploration of these compounds as potent inhibitors of specific enzymes, pointing to their significant role in pharmaceutical research (T. Lin et al., 1985).
Investigation of Hydrogen-Bonding Motifs
Research into urea-derived heterocycles for their hydrogen-bonding motifs informs on molecular interactions and structural determinants, which are critical in drug design and molecular engineering (L. McCormick et al., 2013).
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-22-7-6-12-8-13(2-4-15(12)22)16(23)10-20-19(24)21-14-3-5-17-18(9-14)26-11-25-17/h2-9,16,23H,10-11H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQAVKQOIOIQOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)NC3=CC4=C(C=C3)OCO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)propanamide](/img/structure/B2434149.png)
![N-(furan-2-ylmethyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2434152.png)
![8-[(2-Methylpropan-2-yl)oxycarbonyl]-8-azaspiro[4.5]decane-9-carboxylic acid](/img/structure/B2434153.png)
![N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2434154.png)







![2-(2-chlorobenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2434164.png)
